molecular formula C12H12N2O3 B1521593 1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152601-77-8

1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1521593
CAS No.: 1152601-77-8
M. Wt: 232.23 g/mol
InChI Key: QFMWQBJTZSBBAN-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 2,3-dimethylphenyl-1,3-diketone, under acidic or basic conditions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application:

    Pharmacological Action: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxy and carboxylic acid groups are crucial for binding to biological targets.

    Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of its substituents, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

    1-(2,3-Dimethylphenyl)-3-hydroxy-1H-pyrazole-4-carboxylic acid: Similar structure but with different positioning of functional groups.

    1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at a different position.

Uniqueness: 1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-hydroxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-4-3-5-9(8(7)2)14-6-10(15)11(13-14)12(16)17/h3-6,15H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWQBJTZSBBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

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